N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
The compound N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. This pyrazole ring is connected via an ethyl linker to a 2-oxoimidazolidine carboxamide group. The cyclopropyl substituent is known to enhance metabolic stability by resisting oxidative degradation, while the thiophene ring may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15-17-4-6-20(15)16(23)18-5-7-21-14(11-1-2-11)9-13(19-21)12-3-8-24-10-12/h3,8-11H,1-2,4-7H2,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBKAZIYZWYKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)N3CCNC3=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound features several significant structural components:
- Pyrazole Ring : Known for diverse pharmacological properties.
- Cyclopropyl Group : May enhance binding affinity to biological targets.
- Thiophene Moiety : Contributes to the compound's unique chemical properties.
These structural elements suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities, including:
- Antitumor Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The presence of specific functional groups may modulate inflammatory pathways.
- Insecticidal Activity : Similar compounds have shown effectiveness against pests, indicating potential agricultural applications.
Antitumor Activity
A study assessed the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal carcinoma). The results indicated that compounds with similar structural features exhibited promising inhibitory effects on these cell lines. For instance, a derivative showed IC50 values of 9.5 µg/mL against HEP2 cells and 12 µg/mL against MCF7 cells, comparable to standard chemotherapeutics like doxorubicin .
The mechanism underlying the antitumor activity appears to involve:
- Induction of Apoptosis : Downregulation of anti-apoptotic proteins such as Survivin and AKT1.
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of IL-1B and COX-2 in treated cells, which are crucial mediators in tumor progression and inflammation .
Comparative Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole, cyclopropyl, thiophene | Antitumor, anti-inflammatory |
| Related Pyrazole Derivative A | Pyrazole with different side chains | Antimicrobial |
| Related Pyrazole Derivative B | Cyclopropyl group included | Insecticidal |
Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | % Inhibition at 100 µg/mL |
|---|---|---|
| MCF7 | 12 | >75% |
| HEP2 | 9.5 | >75% |
| VERO | 58% | <50% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrazole Derivatives
Compounds sharing the pyrazole core but differing in substituents and appended functional groups include:
- Structure : A pyrazole-acetamide derivative with a trifluoromethyl group at position 3 and a chloro-methylsulfonamido-indazol moiety.
- Key Differences :
- The indazol-pyridin-2-yl scaffold introduces bulkier aromatic systems, which may alter target selectivity .
Benzamide Derivatives (e.g., 381166-05-8 from ):
- Structure : A benzamide linked to a 3,5-dimethylpyrazole group.
- Key Differences :
Heterocyclic Scaffolds
Triazolopyrimidine Derivatives (e.g., 573931-20-1 from ):
- Structure : A triazolopyrimidine core substituted with thiophen-2-yl and 4-chloro-phenyl groups.
- Key Differences :
Substituent Effects
Hypothetical Pharmacokinetic Profiles
- Lipophilicity :
- The main compound’s thiophene and cyclopropyl groups balance lipophilicity, while Compound 191’s trifluoromethyl group may increase logP, favoring blood-brain barrier penetration.
- Metabolic Stability :
- Cyclopropyl groups in the main compound resist cytochrome P450 oxidation, whereas dimethylpyrazole derivatives (e.g., 381166-05-8) may undergo faster hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
